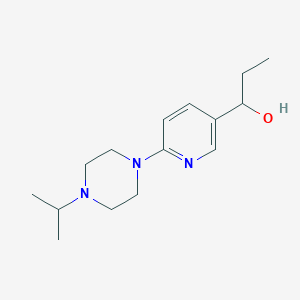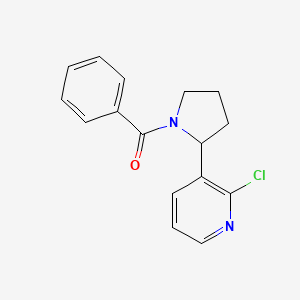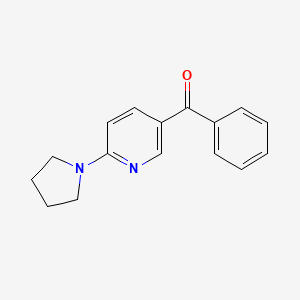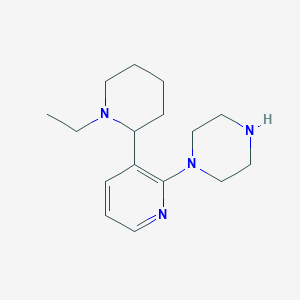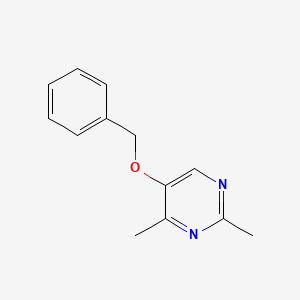
5-(Benzyloxy)-2,4-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2,4-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-dimethylpyrimidine typically involves the reaction of 2,4-dimethylpyrimidine with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to improve reaction rates and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form this compound alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation products include benzaldehyde derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
5-(Benzyloxy)-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antioxidant and antimicrobial activities.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Exhibits antiviral properties.
1-Benzyloxy-5-phenyltetrazole: Active against prostate cancer cells.
Uniqueness: 5-(Benzyloxy)-2,4-dimethylpyrimidine stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O/c1-10-13(8-14-11(2)15-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
XQPBFFFBZOCELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



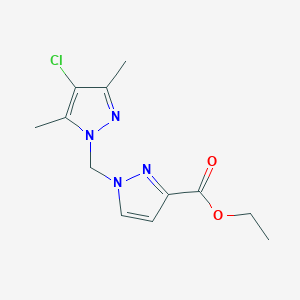
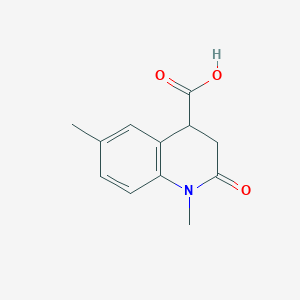
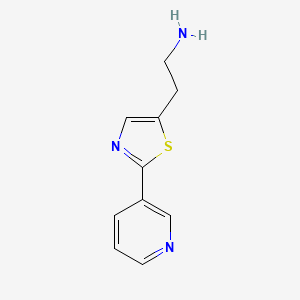
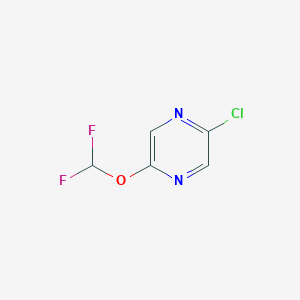
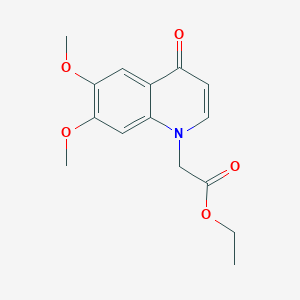
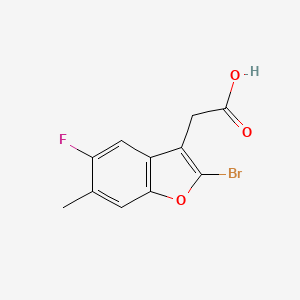
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
